molecular formula C13H14N2O3S B12687090 1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester CAS No. 63870-29-1

1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester

Cat. No.: B12687090
CAS No.: 63870-29-1
M. Wt: 278.33 g/mol
InChI Key: MPTNHQLTUWFUAN-UHFFFAOYSA-N
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Description

1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester is a complex organic compound with the molecular formula C13H14N2O3S. This compound is known for its unique structure, which includes an imidazolidine ring, a phenyl group, and a thioxo group. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester typically involves multiple steps. One common synthetic route includes the reaction of ethyl chloroacetate with thiourea to form ethyl 2-thioxoimidazolidine-4-carboxylate. This intermediate is then reacted with benzaldehyde in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioxo groups, leading to the formation of various derivatives. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its phenyl group can facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Imidazolidineacetic acid, 4-oxo-3-phenyl-2-thioxo-, ethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

63870-29-1

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)acetate

InChI

InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-14-8-11(16)15(13(14)19)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

MPTNHQLTUWFUAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC(=O)N(C1=S)C2=CC=CC=C2

Origin of Product

United States

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